molecular formula C17H12O2 B165408 2-Naphthyl benzoate CAS No. 93-44-7

2-Naphthyl benzoate

Cat. No.: B165408
CAS No.: 93-44-7
M. Wt: 248.27 g/mol
InChI Key: DWJIJRSTYFPKGD-UHFFFAOYSA-N
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Description

2-Naphthyl benzoate: is an organic compound with the molecular formula C₁₇H₁₂O₂benzoic acid 2-naphthyl ester . This compound is a derivative of naphthalene, where a benzoate group is attached to the second position of the naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl benzoate can be synthesized through the esterification of 2-naphthol with benzoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 2-naphthol and benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products:

    Hydrolysis: 2-Naphthol and benzoic acid.

    Reduction: 2-Naphthyl alcohol.

    Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

2-Naphthyl benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It serves as a substrate in enzymatic studies to investigate esterases and other hydrolytic enzymes.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-naphthyl benzoate primarily involves its hydrolysis by esterases, which cleave the ester bond to release 2-naphthol and benzoic acid. These products can then interact with various molecular targets and pathways within biological systems. For example, 2-naphthol can undergo further metabolic transformations, while benzoic acid can act as a preservative or antimicrobial agent.

Comparison with Similar Compounds

    1-Naphthyl benzoate: Similar to 2-naphthyl benzoate but with the benzoate group attached to the first position of the naphthalene ring.

    2-Naphthyl acetate: An ester of 2-naphthol with acetic acid instead of benzoic acid.

    2-Naphthyl propionate: An ester of 2-naphthol with propionic acid.

Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. The position of the benzoate group on the naphthalene ring can affect the compound’s chemical properties and its suitability for various applications.

Properties

IUPAC Name

naphthalen-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIJRSTYFPKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50861688
Record name 2-Naphthalenol, 2-benzoate
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Molecular Weight

248.27 g/mol
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CAS No.

93-44-7
Record name 2-Naphthalenol, 2-benzoate
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Record name 2-Naphthyl benzoate
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Record name 2-Naphthyl benzoate
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Record name 2-Naphthalenol, 2-benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The structure of 2-Naphthyl benzoate significantly influences its reactivity. For example, in the presence of anhydrous aluminum chloride (AlCl3) in chlorobenzene, this compound undergoes a Fries rearrangement, yielding 1-benzoyl-2-naphthol. [] This rearrangement suggests a preference for electrophilic attack at the 1-position of the naphthalene ring.

A: Studies show that cationic micelles, like cetyltrimethylammonium chloride (CTACl), can significantly enhance the rate of basic hydrolysis of this compound. [, ] This increase in reaction rate is attributed to the concentration of reactants, including hydroxide ions, within the micellar pseudophase. Additionally, research indicates that micelles can also influence the photorearrangement of this compound, leading to the formation of 2-hydroxybenzophenone as a major product. []

A: Yes, studies comparing the basic hydrolysis of this compound and tert-butyl perbenzoate in the presence of cationic micelles (CTACl or CTAOH) found that while both reactions were accelerated, the determined second-order rate constants in the micellar pseudophase were smaller than those in water. [, ] This suggests subtle differences in how the micellar environment influences the reactivity of these two esters.

A: Research has determined the electric dipole moment of this compound in benzene at 30°C. [] The study, which also examined benzyl benzoate, o-hydroxybenzyl benzoate, and methyl bromoacetate, found that a comparison of calculated and observed dipole moments indicates restricted rotation within the this compound molecule, particularly around the –OR2 group. []

A: Various analytical techniques are used to study this compound. Spectroscopic methods, including but not limited to 1 MHz for dipole moment and 9.80 GHz for relaxation times, are employed for structural characterization. [] Additionally, reaction monitoring and product characterization often involve techniques like chromatography and potentially mass spectrometry, though specific details about these analyses were not provided in the provided research abstracts.

A: Research has demonstrated that aromatic thiols (e.g., PhSH, 4-MeC6H4SH, and 2-NH2C6H4SH), combined with a catalytic amount of K2CO3 in dipolar aprotic solvents, can selectively cleave aryl esters, including this compound. [] This method exhibits excellent chemoselectivity, even in the presence of other reactive groups like nitro and chloro substituents. []

A: While the provided abstract [] on the bromination of this compound does not offer specific details, it suggests that this reaction has been studied. Further investigation into the original research article would be needed to uncover the specific conditions, products, and mechanistic insights related to this chemical transformation.

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